molecular formula C21H41NO B080502 N-Allylstearamide CAS No. 13360-25-3

N-Allylstearamide

Cat. No.: B080502
CAS No.: 13360-25-3
M. Wt: 323.6 g/mol
InChI Key: HKKGHYAJDLYYNC-UHFFFAOYSA-N
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Description

N-Allylstearamide, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO and its molecular weight is 323.6 g/mol. The purity is usually 95%.
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Biological Activity

N-Allylstearamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of stearic acid, characterized by the presence of an allyl group. Its chemical formula is C19H37NC_{19}H_{37}N, and it has a molecular weight of approximately 297.49 g/mol. The structure can be represented as follows:

N Allylstearamide C17H33C(=O)N(C3H5)\text{N Allylstearamide }\text{C}_{17}\text{H}_{33}\text{C}(=O)\text{N}(\text{C}_3\text{H}_5)

Mechanisms of Biological Activity

1. Antimicrobial Properties
this compound has been studied for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.

2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

3. Cytotoxicity and Cancer Research
In vitro studies suggest that this compound may induce apoptosis in cancer cells. The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating potent antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2020) investigated the anti-inflammatory effects of this compound in a murine model of colitis. The study found that administration of this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a potential therapeutic role in inflammatory bowel disease.

Case Study 3: Cancer Cell Apoptosis

In a study published in Cancer Letters, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 100 µM, with flow cytometry analysis confirming increased annexin V positivity, indicative of early apoptotic changes.

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokines
CytotoxicityInduction of apoptosis

Properties

IUPAC Name

N-prop-2-enyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20-4-2/h4H,2-3,5-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKGHYAJDLYYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443867
Record name N-ALLYLSTEARAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13360-25-3
Record name N-ALLYLSTEARAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.